![molecular formula C2H4O2 B583821 [1,2-<sup>13</sup>C<sub>2</sub>]Gliceraldehído CAS No. 478529-69-0](/img/structure/B583821.png)

[1,2-13C2]Gliceraldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

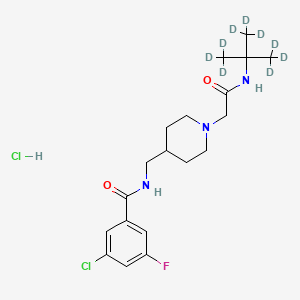

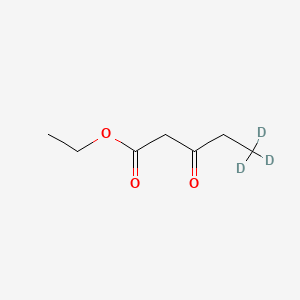

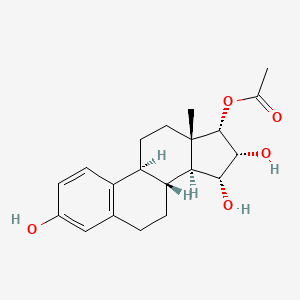

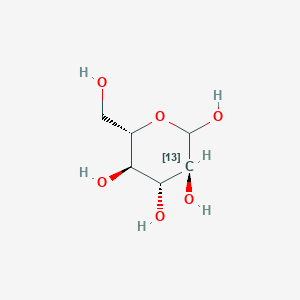

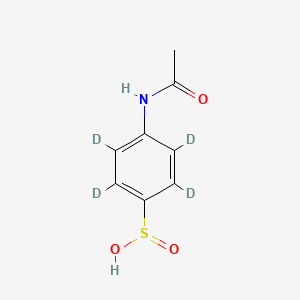

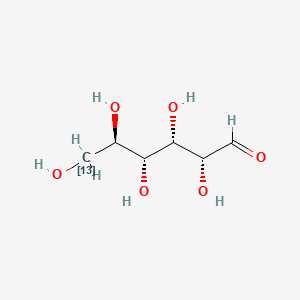

“[1,2-13C2]Glycolaldehyde” is a compound with the molecular formula C2H4O2 . It is a variant of glycolaldehyde where the two carbon atoms are isotopically labeled with Carbon-13 .

Synthesis Analysis

Glycolaldehyde can be obtained from biomass and serves as a versatile platform for the production of ethylamine products . It can be produced through a nonenzymatic mechanism with proteins and short-chain aldehydes . A significant advancement in the synthesis of glycolaldehyde involves the reductive amination of vicinal hydroxyl aldehydes . The type of solvent and catalyst, preferably methanol and Pd, respectively, are key enabling parameters to achieve high product yields .

Molecular Structure Analysis

The molecular weight of “[1,2-13C2]Glycolaldehyde” is 62.037 g/mol . Its structure includes two carbon atoms, four hydrogen atoms, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 .

Chemical Reactions Analysis

Glycolaldehyde can undergo a variety of chemical reactions. One significant reaction is the reductive amination of glycolaldehyde, which creates a versatile platform for ethylamine products . This reaction involves a cascade of parallel and consecutive reactions, and controlling the selectivity of these reactions is a major challenge .

Physical And Chemical Properties Analysis

“[1,2-13C2]Glycolaldehyde” has a molecular weight of 62.037 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 62.027839037 g/mol . The topological polar surface area is 37.3 Ų .

Aplicaciones Científicas De Investigación

Papel en los Productos Finales de Glicación Avanzada (AGEs)

El gliceraldehído es un azúcar reductor y un precursor de los productos finales de glicación avanzada (AGEs). El papel del precursor y los AGEs derivados del precursor en la diabetes y sus complicaciones se ha discutido activamente . Este estudio tuvo como objetivo dilucidar el mecanismo de la apoptosis inducida por GA en las células renales .

Impacto en las Células Mesangiales Renales

El gliceraldehído induce la apoptosis a través de la disfunción mitocondrial mediada por ROS en las células mesangiales renales . Este estudio mostró que GA aumentó la concentración de AGE, la expresión de RAGE y la generación excesiva de ROS, lo que provocó daños en las células mesangiales renales a través de la vía de apoptosis inducida por GA causada por la disfunción mitocondrial .

Influencia en la Señalización de Insulina y la Captación de Glucosa

El gliceraldehído interrumpe la señalización de insulina y la captación de glucosa a través de la adipogénesis . Se encontró que el tratamiento con GA no aumentó la acumulación de lípidos, pero sí aumentó la distribución de la diferenciación de adipocitos .

Efecto en el Metabolismo de Lípidos

GA puede estimular el metabolismo de lípidos . La estimulación de la adipogénesis y la resistencia a la insulina por GA puede estar asociada con la interacción entre RAGE y los factores adipogénicos en los adipocitos .

Papel en la Síntesis Orgánica

El gliceraldehído es un compuesto químico derivado de la biomasa disponible a partir de celulosa o glucosa . Se ha utilizado para obtener productos químicos de valor agregado en la síntesis orgánica

Mecanismo De Acción

Target of Action

[1,2-13C2]Glycolaldehyde, also known as Hydroxyacetaldehyde, is the smallest possible molecule that contains both an aldehyde group and a hydroxyl group . It is a highly reactive molecule that occurs both in the biosphere and in the interstellar medium . The primary targets of [1,2-13C2]Glycolaldehyde are various biochemical pathways where it serves as a precursor or intermediate molecule .

Mode of Action

[1,2-13C2]Glycolaldehyde interacts with its targets by participating in various chemical reactions. For instance, it can form by the action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway . In acidic or basic solution, the compound undergoes reversible tautomerization to form 1,2-dihydroxyethene .

Biochemical Pathways

[1,2-13C2]Glycolaldehyde plays a role in several biochemical pathways. In the alternate glycolysis pathway, it forms by the action of ketolase on fructose 1,6-bisphosphate . This compound is transferred by thiamine pyrophosphate during the pentose phosphate shunt . In purine catabolism, xanthine is first converted to urate, which is then converted to 5-hydroxyisourate, which decarboxylates to allantoin and allantoic acid . After hydrolyzing one urea, this leaves glycolureate. After hydrolyzing the second urea, glycolaldehyde is left . Two glycolaldehydes condense to form erythrose 4-phosphate, which goes to the pentose phosphate shunt again .

Result of Action

The molecular and cellular effects of [1,2-13C2]Glycolaldehyde’s action are primarily seen in its role as an intermediate in various biochemical pathways. It contributes to the production of energy in cells via the glycolysis pathway and the pentose phosphate shunt . It also plays a role in the catabolism of purines .

Action Environment

The action, efficacy, and stability of [1,2-13C2]Glycolaldehyde are influenced by various environmental factors. For instance, in acidic or basic solutions, it undergoes reversible tautomerization . The presence of other reactants, such as in the formose reaction, can also affect its reactivity . Furthermore, the presence of oxygen can promote the oxidation of [1,2-13C2]Glycolaldehyde, which is crucial for amino acid synthesis .

Safety and Hazards

Glycolaldehyde should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Direcciones Futuras

Glycolaldehyde, obtainable from biomass, serves as a promising platform for the production of high-value chemicals . The successful preparation and sensory assessment of a GA-based diester quat in fabric softener formulations demonstrate the viability of a full bio-based and drop-in production route for high-value chemicals, directly from GA as a platform molecule . Moreover, the construction of a synthetic pathway for acetyl-coenzyme A from one-carbon through enzyme design opens possibilities for producing acetyl-CoA-derived chemicals from one-carbon resources in the future .

Análisis Bioquímico

Biochemical Properties

[1,2-13C2]Glycolaldehyde is an intermediate or precursor molecule in a variety of reactions, including the formose reaction and purine catabolism . It plays a crucial role in these biochemical reactions by interacting with various enzymes and proteins. The nature of these interactions is largely dependent on the specific biochemical pathway in which [1,2-13C2]Glycolaldehyde is involved.

Cellular Effects

[1,2-13C2]Glycolaldehyde has been found to disrupt insulin signaling and glucose uptake through adipogenesis . It does not increase lipid accumulation but increases the distribution of adipocyte differentiation . It also induces sensory neuron death through activation of the c-Jun N-terminal kinase and p-38 MAP kinase pathways .

Molecular Mechanism

The molecular mechanism of [1,2-13C2]Glycolaldehyde involves its conversion into other compounds through various biochemical reactions. For instance, it can be converted into acetyl-phosphate by a phosphoketolase . It also induces apoptosis in renal cells via ROS-mediated mitochondrial dysfunction .

Temporal Effects in Laboratory Settings

The effects of [1,2-13C2]Glycolaldehyde can change over time in laboratory settings. For example, it has been found that [1,2-13C2]Glycolaldehyde exhibits concentration- and time-dependent toxicity toward ND7/23 cells .

Metabolic Pathways

[1,2-13C2]Glycolaldehyde is involved in several metabolic pathways. It is an intermediate in the formose reaction and can form by action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway .

Propiedades

IUPAC Name |

2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.037 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)